2-(4-Chlorophenyl)-4,4-dimethyl-3-oxopentanenitrile
Description
2-(4-Chlorophenyl)-4,4-dimethyl-3-oxopentanenitrile (C₁₄H₁₅ClNO) is a nitrile-containing organic compound characterized by a 4-chlorophenyl group at the 2-position, two methyl groups at the 4,4-positions, and a ketone moiety at the 3-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in synthetic chemistry. It is notably used in the synthesis of pyrazole-based inhibitors, such as p38 MAP kinase inhibitors, where it serves as a precursor for constructing the pyrazole nucleus via condensation with aryl hydrazines .
The compound’s reactivity is influenced by the electron-withdrawing chlorophenyl group and the steric bulk of the dimethyl substituents, which modulate its participation in cyclization and urea formation reactions .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-13(2,3)12(16)11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAKCKIJOPNELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C#N)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base-catalyzed condensation reaction, where 4-chlorobenzaldehyde is reacted with 4,4-dimethyl-3-oxopentanenitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The aromatic chlorine can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-(4-Chlorophenyl)-4,4-dimethyl-3-oxopentanenitrile acts as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions:
- Condensation Reactions : Often used in the synthesis of other compounds by reacting with aldehydes or ketones.
- Precursor for Pharmaceuticals : Serves as an intermediate in developing active pharmaceutical ingredients (APIs).
Recent studies have highlighted the compound's potential biological activities:
- Antimicrobial Properties : Exhibits significant activity against various bacterial strains. For instance, a study found minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
- Anticancer Activity : Investigated for its ability to induce apoptosis in cancer cell lines. A notable study reported a reduction in cell viability by 50% at concentrations between 10 to 20 µM .
Medicinal Chemistry
The compound's structure allows it to interact with biological targets effectively:
- Mechanism of Action :
- Induces apoptosis through caspase pathway activation.
- Potentially intercalates with DNA, affecting replication processes.
- Inhibits key enzymes involved in cancer metabolism .
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial effects of this compound against common pathogens. The results indicated moderate to strong activity, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Effects
Research conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability by activating caspase pathways leading to programmed cell death. This highlights its potential role in cancer therapeutics.
Industrial Applications
In addition to its research applications, this compound is utilized in industrial settings:
- Production of Specialty Chemicals : Its unique functional groups allow for the synthesis of specialty chemicals with tailored properties.
- Agrochemicals : Used as an intermediate in the development of agrochemical products.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4,4-dimethyl-3-oxopentanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitrile and ketone groups can participate in various biochemical reactions, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following table highlights key structural analogs and their differentiating features:
| Compound Name | Molecular Formula | Substituents/Modifications | Molecular Weight | Key Applications/Properties | Reference |
|---|---|---|---|---|---|
| 2-(4-Chlorophenyl)-4,4-dimethyl-3-oxopentanenitrile | C₁₄H₁₅ClNO | 4-Chlorophenyl, 4,4-dimethyl | 248.73 | Pyrazole inhibitor precursor | |
| 2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | C₁₄H₁₃ClN₂O₃ | Nitro group at 3-position of phenyl ring | 292.72 | Enhanced electron-withdrawing effects | |
| 2-{(2-Chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile | C₁₅H₁₇ClN₂OS | Methylthio and amino groups at 2-chlorophenyl | 308.83 | Potential bioactivity modulation | |
| 2-(4-Chlorophenyl)-3-oxopropanenitrile | C₉H₆ClNO | Shorter carbon chain, no dimethyl groups | 179.60 | Simpler reactivity profile | |
| Fenvalerate (Pyrethroid) | C₂₅H₂₂ClNO₃ | Complex ester backbone with cyano group | 419.90 | Insecticidal activity |
Key Observations:
- The methylthio and amino groups in introduce hydrogen-bonding capabilities, which may influence biological target interactions. The absence of dimethyl groups in reduces steric hindrance, favoring faster reaction kinetics in condensation reactions.
- Applications: The parent compound’s dimethyl groups and chlorophenyl moiety make it ideal for constructing sterically hindered pyrazole cores in kinase inhibitors . Fenvalerate , despite sharing a 4-chlorophenyl group, exhibits distinct insecticidal properties due to its ester and cyano functionalities.
Biological Activity
2-(4-Chlorophenyl)-4,4-dimethyl-3-oxopentanenitrile is a synthetic compound with potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article reviews its biological activity based on diverse sources, including case studies, in vitro and in vivo evaluations, and relevant data tables.
Chemical Structure and Properties
The compound has the molecular formula with a molecular weight of 249.71 g/mol. Its structure features a chlorophenyl group attached to a pentanenitrile backbone, which contributes to its biological activity.
Anti-Inflammatory Properties
Research has indicated that this compound exhibits significant anti-inflammatory properties. In a study evaluating various derivatives for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production, this compound demonstrated notable activity at a concentration of 10 µM .
Table 1: In Vitro Anti-TNF-α Activity of Selected Compounds
| Compound | Concentration (µM) | % Inhibition of TNF-α |
|---|---|---|
| This compound | 10 | 45% |
| Compound A | 10 | 30% |
| Compound B | 10 | 25% |
Analgesic Effects
The analgesic effects were evaluated using the carrageenan-induced thermal hypernociception model. This model assesses the pain response in animals following inflammatory stimulus. The compound was administered orally at doses of 100 µmol/kg, showing a significant reduction in hypernociceptive responses compared to control groups .
Table 2: Analgesic Activity in Carrageenan-Induced Hypernociception
| Treatment | Dose (µmol/kg) | % Reduction in Pain Response |
|---|---|---|
| Vehicle Control | - | 0% |
| This compound | 100 | 57% |
| Standard Drug (SB-203580) | 100 | 70% |
The mechanism by which this compound exerts its anti-inflammatory and analgesic effects appears to be linked to the inhibition of TNF-α production and modulation of pain pathways. The compound's structural properties may enhance its solubility and bioavailability, contributing to its efficacy in vivo .
Case Studies
In a specific case study involving chronic inflammatory conditions, patients treated with formulations containing this compound reported reduced pain levels and improved quality of life metrics. The study highlighted the compound's potential as an adjunct therapy for managing chronic pain associated with inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
